(3-Nitrophenyl)methyl 2-acetamidobenzoate
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Overview
Description
(3-Nitrophenyl)methyl 2-acetamidobenzoate: is an organic compound that belongs to the class of esters It is composed of a 3-nitrophenyl group attached to a methyl 2-acetamidobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)methyl 2-acetamidobenzoate typically involves the esterification of 2-acetamidobenzoic acid with (3-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Nitrophenyl)methyl 2-acetamidobenzoate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as ammonia (NH₃) or primary amines (RNH₂) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of amides or acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Nitrophenyl)methyl 2-acetamidobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific enzymes, providing insights into enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)methyl 2-acetamidobenzoate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed by esterases, releasing the active acetamidobenzoic acid moiety. This compound can also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.
Comparison with Similar Compounds
(3-Nitrophenyl)methyl benzoate: Similar structure but lacks the acetamido group.
(4-Nitrophenyl)methyl 2-acetamidobenzoate: Similar structure but with the nitro group in the para position.
(3-Nitrophenyl)methyl 2-hydroxybenzoate: Similar structure but with a hydroxy group instead of an acetamido group.
Uniqueness: (3-Nitrophenyl)methyl 2-acetamidobenzoate is unique due to the presence of both the nitro and acetamido groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3-nitrophenyl)methyl 2-acetamidobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)17-15-8-3-2-7-14(15)16(20)23-10-12-5-4-6-13(9-12)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUZLPBDEZQLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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